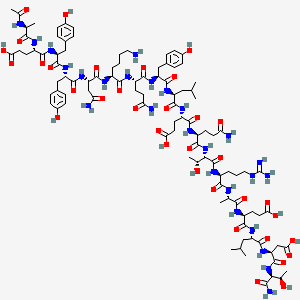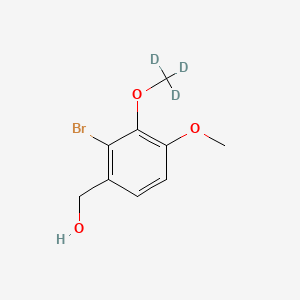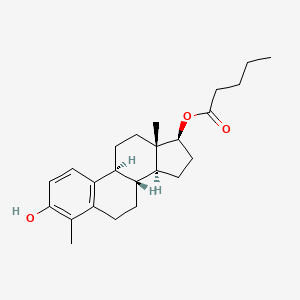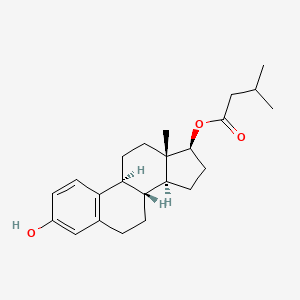
Enoxacin-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enoxacin-d8 (hydrochloride) is an internal standard used for the quantification of enoxacin. It is a deuterated form of enoxacin, specifically labeled with eight deuterium atoms. The compound is employed in analytical methods such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) to accurately measure enoxacin levels in biological samples .
Scientific Research Applications
Antibacterial Agent
Enoxacin-d8 is an antibacterial agent used in the treatment of various infections . It has been found effective in treating gastroenteritis including infectious diarrhea, respiratory tract infections, gonorrhea, and urinary tract infections .
DNA Gyrase Inhibitor
The mode of action of Enoxacin-d8 depends on blocking bacterial DNA replication by binding itself to an enzyme called DNA gyrase . This makes it a valuable tool in studying the process of bacterial DNA replication and the mechanisms of antibiotics that target DNA gyrase.
Anticancer Activity
Recent studies have shown that Enoxacin-d8 has promising anticancer activity . It exhibits an extraordinary cytotoxic mechanism of action, different from other members of the quinolone group .
Enhancer of RNA Interference
Enoxacin-d8 has been found to enhance RNA interference and promote microRNA processing . This property could be useful in the development of new therapeutic strategies involving RNA interference.
Production of Free Radicals
Enoxacin-d8 promotes the production of free radicals . This prooxidative nature can enhance the cytotoxic effect, making it a potential candidate for cancer therapy.
Inhibition of Osteoclastogenesis
Enoxacin-d8 has been found to inhibit osteoclastogenesis, the process of bone cell formation . The molecular targets of this inhibition are vacuolar H+ -ATPase subunits and the c-Jun N-terminal kinase signaling pathway . This property could be useful in the treatment of diseases related to bone loss, such as osteoporosis.
Mechanism of Action
Target of Action
Enoxacin-d8, a deuterium-labeled variant of Enoxacin, primarily targets bacterial enzymes involved in DNA replication. The key targets are DNA gyrase (DNA Topoisomerase II) and DNA topoisomerase 4 . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Enoxacin-d8 exerts its bactericidal action by inhibiting the essential bacterial enzymes DNA gyrase and DNA topoisomerase 4 . It binds to these enzymes, blocking bacterial DNA replication by preventing the untwisting required to replicate one DNA double helix into two . This interaction disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .
Biochemical Pathways
Enoxacin-d8 affects the biochemical pathways involved in bacterial DNA replication and repair . By inhibiting DNA gyrase and DNA topoisomerase 4, it disrupts the normal functioning of these pathways, leading to the cessation of bacterial growth and eventual cell death . Additionally, Enoxacin has been reported to enhance microRNA processing, which can lead to a wide response in cells .
Pharmacokinetics
Enoxacin is well absorbed from the gastrointestinal tract and is widely distributed throughout the body and in different biological tissues . It is primarily excreted in the urine as unchanged drug .
Result of Action
The molecular and cellular effects of Enoxacin-d8’s action include the inhibition of bacterial growth and the induction of bacterial cell death . This is achieved through the disruption of DNA replication and repair processes in the bacterial cell . Additionally, Enoxacin has been reported to enhance the maturation of microRNAs, which can have various effects on cellular processes .
Action Environment
The efficacy and stability of Enoxacin-d8 can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of reaction of Enoxacin with reactive species . Additionally, the presence of organic matter and water depth can impact the half-life of Enoxacin in sunlit natural waters
properties
| 1. Design of the Synthesis Pathway: Enoxacin-d8 can be synthesized by introducing eight deuterium atoms into the enoxacin molecule. This can be achieved by using deuterated reagents in the synthesis pathway. The starting material for the synthesis pathway can be enoxacin or any of its derivatives. The deuterated reagents can be used at specific points in the synthesis pathway to introduce deuterium atoms into the molecule. 2. Starting Materials: - Enoxacin or any of its derivatives - Deuterated reagents (e.g. deuterated water, deuterated acids, deuterated solvents) 3. Reaction: 1. Synthesis of intermediate compound A: - Enoxacin is reacted with deuterated water in the presence of a deuterated acid catalyst to form intermediate compound A, which contains one deuterium atom. 2. Synthesis of intermediate compound B: - Intermediate compound A is reacted with a deuterated amine in the presence of a deuterated solvent to form intermediate compound B, which contains two deuterium atoms. 3. Synthesis of intermediate compound C: - Intermediate compound B is reacted with a deuterated carboxylic acid in the presence of a deuterated solvent to form intermediate compound C, which contains four deuterium atoms. 4. Synthesis of enoxacin-d8: - Intermediate compound C is reacted with a deuterated reagent (e.g. deuterated water, deuterated acid, deuterated solvent) in the presence of a deuterated catalyst to form enoxacin-d8, which contains eight deuterium atoms. | |
CAS RN |
1329642-60-5 |
Molecular Formula |
C15H17FN4O3 |
Molecular Weight |
328.373 |
IUPAC Name |
1-ethyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H17FN4O3/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20/h7-8,17H,2-6H2,1H3,(H,22,23)/i3D2,4D2,5D2,6D2 |
InChI Key |
IDYZIJYBMGIQMJ-SQUIKQQTSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O |
synonyms |
1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic Acid-d8; Enofloxacin-d8; Enofloxacine-d8; Enoksetin-d8; Flumark-d8; NSC 629661-d8; PD 107779-d8; Penetrex-d8; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B588939.png)


![N-[(2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl]butanamide](/img/structure/B588945.png)


![N-(2-Hydroxyethyl)-N-[(trimethylsilyl)methyl]acetamide](/img/structure/B588953.png)

![Oxepino[4,3-D]pyrimidine](/img/structure/B588957.png)